5,8-Diazaspiro[3.5]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Diazaspiro[3.5]nonan-7-one is a chemical compound with the molecular formula C7H12N2O . It is a powder at room temperature .
Molecular Structure Analysis
The molecule contains a total of 23 bonds; 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 140.19 . It has a density of 1.2±0.1 g/cm3, a boiling point of 352.9±42.0 °C at 760 mmHg, and a flash point of 174.5±28.0 °C . It has 3 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis and study of derivatives of diazabicyclo compounds, including those structurally related to 5,8-Diazaspiro[3.5]nonan-7-one, have attracted attention for their potential in treating a wide range of diseases. A study on novel bispidine derivatives, structurally similar to this compound, revealed their local anesthetic activity and low toxicity, indicating potential for pharmacological applications. This research underscores the importance of these compounds in developing new therapeutic agents with desirable biological activities (Malmakova et al., 2021).
Pharmacophore Design
In the realm of drug design, derivatives structurally akin to this compound have been explored as T-type calcium channel antagonists. These compounds were synthesized to fit a T-type pharmacophore model, showing potency as inhibitors with modest selectivity over L-type calcium channels. This work illustrates the compound's potential in the design of new pharmacotherapeutic agents, particularly for conditions influenced by calcium channel activity (Fritch & Krajewski, 2010).
Antimicrobial and Antitubercular Activities
Research into the antimycobacterial properties of benzothiazinone derivatives containing a structure similar to this compound has yielded compounds with excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. These findings highlight the compound's relevance in developing new treatments for tuberculosis, especially in the face of increasing drug resistance (Wang et al., 2020).
Anticonvulsant Properties
A study on 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones, structurally analogous to this compound, demonstrated significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating potential for epilepsy treatment. This work contributes to the ongoing search for more effective and safer anticonvulsant drugs (He et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5,8-diazaspiro[3.5]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-4-9-7(5-8-6)2-1-3-7/h9H,1-5H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHOWIZKMJYHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1557629-00-1 |
Source
|
Record name | 5,8-diazaspiro[3.5]nonan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.